1,4-Butane-2,2,3,3-D4-diamine 2hcl

Description

The exact mass of the compound 2,2,3,3-Tetradeuteriobutane-1,4-diamine;dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Butane-2,2,3,3-D4-diamine 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butane-2,2,3,3-D4-diamine 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

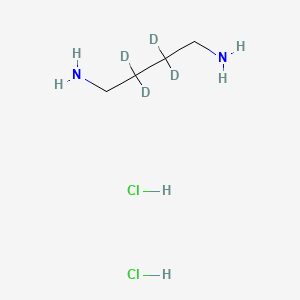

2,2,3,3-tetradeuteriobutane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-RIZDZYNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C([2H])([2H])CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482201 |

Source

|

| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88972-24-1 |

Source

|

| Record name | Putrescine-2,2,3,3-d4 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINOBUTANE-2,2,3,3-D4 DIHYDRO-CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1,4-Butane-2,2,3,3-d4-diamine 2HCl

Precision Isotopologues in Polyamine Metabolic Profiling

Executive Summary

1,4-Butane-2,2,3,3-d4-diamine 2HCl (CAS: 88972-24-1), commonly known as Putrescine-d4 , is a high-fidelity stable isotope standard essential for the quantitative analysis of the polyamine metabolic pathway. Unlike alpha-deuterated isotopologues (1,1,4,4-d4), the 2,2,3,3-d4 substitution pattern offers unique resistance to primary kinetic isotope effects (KIE) during oxidative deamination, making it the superior choice for accurate mass spectrometry-based quantification and metabolic flux analysis.

This guide details the physicochemical properties, mechanistic advantages, and validated experimental protocols for utilizing this compound in drug development and biomarker discovery.

Chemical Identity & Physicochemical Specifications[2][3][4]

| Property | Specification |

| IUPAC Name | 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride |

| Common Name | Putrescine-d4 (2,2,3,3-d4) |

| CAS Number | 88972-24-1 |

| Molecular Formula | C₄H₁₀D₄N₂[1][2] · 2HCl |

| Molecular Weight | 165.10 g/mol (Salt); ~92.18 g/mol (Free Base) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (CP) |

| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in MeOH. |

| Appearance | White to off-white hygroscopic crystalline solid |

| Stability | Hygroscopic; store at -20°C under desiccant. |

Mechanistic Applications: The Isotopic Advantage

In metabolic research, the position of the deuterium label dictates the utility of the standard.

A. Internal Standardization (LC-MS/MS)

For absolute quantification of endogenous putrescine, 1,4-Butane-2,2,3,3-d4-diamine is the "Gold Standard" Internal Standard (IS).

-

Co-Elution: It co-elutes with endogenous putrescine in Reverse Phase (RP) and HILIC chromatography, ensuring it experiences the exact same matrix suppression/enhancement effects.

-

Mass Shift: The +4 Da mass shift (m/z 88.1 → 92.1 for free base) places it well outside the natural isotopic envelope of endogenous putrescine, preventing cross-signal interference.

B. Metabolic Stability vs. Kinetic Isotope Effects (KIE)

Polyamines are catabolized by amine oxidases (e.g., Diamine Oxidase - DAO).

-

Alpha-Deuteration (1,1,4,4-d4): Deuterium is at the site of enzymatic bond cleavage (C-H vs C-D). This induces a primary KIE, significantly slowing down metabolism. This is useful for mechanistic probing of the enzyme but disastrous for use as a tracer if you assume it mimics natural flux.

-

Beta-Deuteration (2,2,3,3-d4): The deuterium is located on the beta-carbons, remote from the reaction center of amine oxidases. Consequently, 1,4-Butane-2,2,3,3-d4-diamine exhibits negligible primary KIE , making it an ideal tracer for transport studies and pool-size estimation where the isotopologue must behave identically to the natural substrate.

Visualization: Polyamine Metabolic Pathway[6][7][8]

The following diagram illustrates the position of Putrescine within the polyamine pathway and the enzymatic steps where the stability of the D4 analog is critical.

Figure 1: Polyamine biosynthesis and catabolism pathway.[3][4] Putrescine-d4 serves as the quantification reference for the central node, Putrescine.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol utilizes Benzoyl Chloride (BzCl) derivatization to enhance retention on standard C18 columns and improve ionization efficiency, a critical step given the high polarity of underivatized diamines.

A. Reagents Preparation[5]

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of 1,4-Butane-2,2,3,3-d4-diamine 2HCl in 1.0 mL of 0.1 M HCl. Note: Acidic pH prevents adsorption to glass surfaces.

-

Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in water.

-

Derivatization Reagent: 5% Benzoyl Chloride in Acetonitrile (v/v). Prepare fresh.

B. Sample Preparation Workflow

Figure 2: Sample preparation workflow for LC-MS/MS analysis.[6]

C. Step-by-Step Methodology

-

Spiking: Aliquot 50 µL of sample (plasma/cell lysate). Add 10 µL of Working IS Solution .

-

Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Derivatization:

-

Transfer 100 µL of supernatant to a fresh vial.

-

Add 50 µL of Sodium Carbonate buffer (100 mM, pH 9.5) .

-

Add 50 µL of 5% Benzoyl Chloride solution.

-

Incubate at 40°C for 30 minutes.

-

-

Quenching: Add 20 µL of 1% Formic Acid to stop the reaction.

-

Analysis: Inject 5 µL onto the LC-MS system.

D. Mass Spectrometry Parameters (MRM)

Monitor the transition of the bis-benzoylated derivatives.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Putrescine (Endogenous) | 297.2 [M+H]⁺ | 105.1 (Benzoyl) | 25 |

| Putrescine-d4 (IS) | 301.2 [M+H]⁺ | 105.1 (Benzoyl) | 25 |

Note: The +4 Da shift is maintained in the precursor. The product ion (Benzoyl group) remains m/z 105.1 for both, but the precursor specificity ensures selectivity.

Synthesis & Handling

Synthesis Route Overview

The synthesis of the 2,2,3,3-d4 isotopologue typically involves the reduction of Succinonitrile-d4 or Succinic Acid-d4 derivatives.

-

Precursor: Succinonitrile-d4 (NC-CD2-CD2-CN).

-

Reduction: Catalytic hydrogenation or reduction with LiAlH4 (using H, not D, to keep alpha carbons as CH2) yields H2N-CH2-CD2-CD2-CH2-NH2.

-

Salt Formation: Reaction with HCl gas in anhydrous ether yields the dihydrochloride salt.

Handling & Storage[7][8]

-

Hygroscopicity: The 2HCl salt is extremely hygroscopic. Exposure to air will cause the solid to liquefy (deliquesce), making accurate weighing impossible.

-

Best Practice: Allow the vial to equilibrate to room temperature before opening. Weigh quickly in a dehumidified environment or prepare the entire vial as a master stock solution immediately upon opening.

References

-

Chemical Identity & Properties

-

Source: Toronto Research Chemicals / Biomall. "1,4-Butane-2,2,3,3-d4-diamine 2HCl Product Page."[9]

-

-

Metabolic Pathway Context

- Source: National Institutes of Health (PubMed). "Polyamine metabolism."

-

URL:[Link]

-

LC-MS Quantification Methodology

- Source: Stanford University Mass Spectrometry. "Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors."

-

URL:[Link]

-

Isotope Standards in Mass Spectrometry

- Source: ResolveMass Laboratories.

-

URL:[Link]

- Source: C/D/N Isotopes Inc.

Sources

- 1. 1,4-Butane-2,2,3,3-d4-diamine 2HCl | CymitQuimica [cymitquimica.com]

- 2. 1,4-BUTANE-2,2,3,3-D4-DIAMINE 2HCL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. himedialabs.com [himedialabs.com]

- 9. biomall.in [biomall.in]

A Technical Guide to Putrescine-d4 Dihydrochloride for Advanced Research Applications

This guide provides an in-depth exploration of Putrescine-d4 dihydrochloride, a deuterated isotopologue of the naturally occurring polyamine, putrescine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, applications, and methodologies associated with this essential analytical standard. We will move beyond simple procedural lists to explain the scientific rationale behind its use, ensuring a comprehensive understanding for its effective application in complex experimental designs.

Section 1: Unveiling Putrescine-d4 Dihydrochloride: Core Properties and Significance

Putrescine-d4 dihydrochloride is a stable, non-radioactive, isotopically labeled form of putrescine dihydrochloride. The replacement of four hydrogen atoms with deuterium atoms results in a molecule with a higher mass, a feature that is fundamental to its primary application as an internal standard in mass spectrometry-based quantitative analysis.[1] This strategic isotopic substitution offers a tool of high precision for the quantification of endogenous putrescine and other related polyamines in a variety of biological matrices.[2]

The significance of accurately measuring putrescine levels stems from its central role in cellular physiology and pathology. Putrescine is a key precursor in the biosynthesis of higher polyamines such as spermidine and spermine, which are critical for cell growth, proliferation, and differentiation.[3][4] Dysregulation of polyamine metabolism has been implicated in numerous diseases, including cancer, making the precise quantification of these molecules a vital aspect of biomedical research.[5]

Physicochemical Properties

The physical and chemical characteristics of Putrescine-d4 dihydrochloride are crucial for its handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Formula | C₄H₈D₄N₂·2HCl | [6] |

| Molecular Weight | 165.12 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Melting Point | >275 °C (with decomposition) | [4] |

| Solubility | Soluble in water (100 mg/mL) | [7] |

| Storage | Store desiccated at 4°C | [3] |

Note: The molecular weight of the deuterated form is higher than the non-deuterated Putrescine dihydrochloride (161.07 g/mol ) due to the presence of four deuterium atoms.[6]

Section 2: The Role of Putrescine-d4 Dihydrochloride as an Internal Standard

The cornerstone of reliable quantitative analysis by mass spectrometry is the use of an appropriate internal standard.[2] A stable isotope-labeled (SIL) internal standard, such as Putrescine-d4 dihydrochloride, is considered the gold standard for this purpose.[8]

The Scientific Rationale: Why Deuterated Standards Excel

The efficacy of Putrescine-d4 dihydrochloride as an internal standard is rooted in several key principles:

-

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the endogenous, non-labeled putrescine. This is because the substitution of hydrogen with deuterium has a minimal effect on the polarity and chromatographic behavior of the molecule.[1]

-

Compensation for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since the SIL internal standard experiences the same matrix effects as the analyte, it provides a reliable means of normalization.[9]

-

Correction for Sample Loss: Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, ensuring that the final analyte-to-internal standard ratio remains accurate.[1]

-

The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to a slower rate of reaction for deuterated compounds in processes where C-H bond cleavage is the rate-limiting step.[10][11] While this can sometimes lead to slight chromatographic separation from the non-labeled analyte, in the context of its use as an internal standard where it does not undergo significant metabolic conversion during the analytical process, this effect is generally negligible and does not compromise its utility. The primary advantage of the mass difference is the clear separation of signals in the mass spectrometer.

Experimental Workflow: Quantitative Analysis of Putrescine

The following diagram illustrates a typical workflow for the quantification of putrescine in a biological sample using Putrescine-d4 dihydrochloride as an internal standard.

Caption: Workflow for Putrescine Quantification using a Deuterated Internal Standard.

Section 3: Detailed Protocol for Putrescine Quantification in Biological Samples via LC-MS/MS

This protocol provides a step-by-step methodology for the quantitative analysis of putrescine in a biological matrix, such as cell culture lysate, using Putrescine-d4 dihydrochloride as an internal standard.

Materials and Reagents

-

Putrescine dihydrochloride (for calibration standards)

-

Putrescine-d4 dihydrochloride (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., cell lysate, plasma)

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Calibrated pipettes

Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Putrescine dihydrochloride in ultrapure water.

-

Prepare a 1 mg/mL stock solution of Putrescine-d4 dihydrochloride in ultrapure water.

-

From the stock solutions, prepare a series of working standard solutions of putrescine for the calibration curve by serial dilution.

-

Prepare a working solution of the internal standard (Putrescine-d4 dihydrochloride) at an appropriate concentration.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable HILIC or reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of putrescine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Putrescine: Q1 (m/z) -> Q3 (m/z)

-

Putrescine-d4: Q1 (m/z) -> Q3 (m/z)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (putrescine) and the internal standard (putrescine-d4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of putrescine in the samples by interpolating their peak area ratios from the calibration curve.

-

Section 4: Biological Context: The Putrescine Metabolic Pathway

Understanding the metabolic pathways involving putrescine is crucial for interpreting experimental results. Putrescine is synthesized from two primary precursors: arginine and ornithine.[12] Its subsequent conversion to higher polyamines is a tightly regulated process.[3]

Caption: Simplified overview of the putrescine biosynthesis and conversion pathway.

Section 5: Safety, Handling, and Storage

Proper handling and storage of Putrescine-d4 dihydrochloride are essential to maintain its integrity and ensure laboratory safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid compound and its solutions.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. For long-term stability, storage at 4°C is recommended.[3]

-

Handling Deuterated Compounds: To prevent isotopic dilution through H/D exchange, it is advisable to handle deuterated compounds under an inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions.[8] Use aprotic solvents for stock solutions whenever possible.[13]

References

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. goldbio.com [goldbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. himedialabs.com [himedialabs.com]

- 7. ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Putrescine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 1,4-Butane-2,2,3,3-D4-diamine 2HCl

[1]

Part 1: Core Directive & Scientific Context

Compound Identity: 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride CAS Number: 88972-24-1 Synonyms: Putrescine-2,2,3,3-d4 dihydrochloride; 1,4-Diaminobutane-2,2,3,3-d4 2HCl[1]

Executive Summary

1,4-Butane-2,2,3,3-d4-diamine 2HCl is a highly specific isotopologue of putrescine (1,4-butanediamine), a critical polyamine involved in cell proliferation and differentiation.[1] Unlike the more common 1,1,4,4-d4 isotopologue (derived from the reduction of succinonitrile with LiAlD4), the 2,2,3,3-d4 variant carries deuterium atoms on the central ethylene bridge.[1]

This specific labeling pattern renders it chemically unique for two primary applications:

-

Metabolic Mechanistic Studies: It serves as a probe for enzymes that attack the central carbon skeleton or for distinguishing metabolic flux where the terminal methylenes remain intact.

-

NMR Structural Elucidation: The "silent" central carbons in proton NMR simplify the spectra of complex polyamine adducts, allowing for precise assignment of terminal interactions.

-

Mass Spectrometry Internal Standard: It provides a +4 Da mass shift (

), ideal for quantifying endogenous putrescine levels in biological matrices (plasma, urine) without interference from naturally occurring isotopes.

Part 2: Chemical Identity & Properties[3][4][5]

The following table consolidates the physicochemical properties of the dihydrochloride salt.

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 165.10 g/mol (Salt); ~92.18 g/mol (Free Base) |

| Isotopic Purity | Typically |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water ( |

| Melting Point | >280 °C (Decomposes) |

| Hygroscopicity | High (Requires desiccation) |

| Acidity | Protonated amine |

Part 3: Synthesis & Production Protocols

The synthesis of the 2,2,3,3-d4 isomer is distinct from the 1,1,4,4-d4 isomer.[1] While the latter is made by reducing succinonitrile with deuterated hydride reagents, the 2,2,3,3-d4 backbone is typically constructed by saturating an unsaturated precursor with deuterium gas.[1]

The DMAD Route (Dimethyl Acetylenedicarboxylate)

This protocol ensures deuterium incorporation solely at the central carbons.

Step 1: Deuterogenation

-

Precursor: Dimethyl Acetylenedicarboxylate (DMAD).

-

Reagents: Deuterium Gas (

), Catalyst (Pd/C or -

Mechanism: Catalytic hydrogenation of the alkyne bond introduces four deuterium atoms across the central bond.

-

Product: Dimethyl succinate-2,2,3,3-d4.[1]

Step 2: Ammonolysis

-

Reagents: Concentrated Ammonium Hydroxide (

) or Methanolic Ammonia. -

Process: The diester is converted into the diamide.

-

Product: Succinamide-2,2,3,3-d4.[1]

Step 3: Amide Reduction

-

Reagents: Lithium Aluminum Hydride (

) in THF. -

Critical Note: Standard

(Protium) is used here because the deuterium is already installed on the backbone. This preserves the D-label at positions 2 and 3 while adding H at positions 1 and 4. -

Product: 1,4-Butane-2,2,3,3-d4-diamine (Free Base).[1]

Step 4: Salt Formation

-

Reagents: Hydrogen Chloride (HCl) in Diethyl Ether or Dioxane.

-

Product: 1,4-Butane-2,2,3,3-d4-diamine 2HCl.[1]

Visualization: Synthesis Workflow

Caption: Synthesis of Putrescine-2,2,3,3-d4 via the DMAD route, ensuring specific labeling of the central ethylene bridge.

Part 4: Applications in Drug Development & Research[5][6][7]

Metabolic Stability & Kinetic Isotope Effect (KIE)

Putrescine is catabolized by Diamine Oxidase (DAO) and Polyamine Oxidase (PAO) .

-

DAO Activity: Typically targets the alpha-carbon (C1/C4). Therefore, 2,2,3,3-d4 labeling often exhibits a secondary kinetic isotope effect (or no effect) on oxidative deamination, making it an excellent internal standard that mimics the chemical behavior of the analyte without undergoing metabolic switching.[1]

-

Pathway Tracing: In complex polyamine cycles (Putrescine

Spermidine

LC-MS/MS Quantification Protocol

The +4 Da mass shift is optimal for avoiding "cross-talk" with naturally occurring M+1 or M+2 isotopes of endogenous putrescine.

Standard Workflow:

-

Sample Prep: Spike plasma/urine with 1,4-Butane-2,2,3,3-d4-diamine 2HCl (Internal Standard).[1]

-

Derivatization: React with Dansyl Chloride or Benzoyl Chloride to improve retention on C18 columns.

-

Detection: Monitor transitions.

-

Analyte (Putrescine): Precursor

Fragment (Specific). -

IS (Putrescine-d4): Precursor (+4)

Fragment (+4 or conserved).

-

Visualization: Polyamine Metabolic Tracking

Caption: Metabolic fate of Putrescine-2,2,3,3-d4. The d4 label is retained during conversion to Spermidine and GABA.

Part 5: Handling & Safety[8]

-

Storage: Store at -20°C. The compound is hygroscopic; exposure to moisture will alter the stoichiometry of the salt (leading to weighing errors). Store under inert gas (Argon/Nitrogen) if possible.

-

Toxicity: Like native putrescine, the deuterated salt is an irritant.

References

-

Marchand, A. P., et al. (1988). Syntheses of 1,4-butanediamine-1,1,4,4-d4, 1,4-butanediamine-2,2,3,3-d4, and their respective bis(ammonium nitrate) salts. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1045: Putrescine (Reference for unlabeled parent). Retrieved from [Link][1]

Sources

- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 2. Putrescine dihydrochloride, 25 g, CAS No. 333-93-7 | Aliphatic Amines | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of Deuterated Putrescine Dihydrochloride

This guide provides a comprehensive, technically-grounded methodology for the synthesis of isotopically labeled putrescine dihydrochloride (1,4-Butanediamine-d8 dihydrochloride). Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal chemistry behind the synthetic strategy, ensuring both reproducibility and a deep understanding of the process. Every protocol is presented as a self-validating system, grounded in established chemical principles.

Introduction: The Significance of Deuterated Putrescine

Putrescine, a biogenic diamine, is a critical molecule in cellular physiology, serving as a precursor to higher polyamines like spermidine and spermine which are essential for cell growth, proliferation, and differentiation.[1] Its deuterated analogue, specifically 1,4-Butanediamine-1,1,2,2,3,3,4,4-d8 (putrescine-d8), is an invaluable tool in modern life sciences research. The replacement of hydrogen with its stable, heavier isotope, deuterium, provides a mass shift detectable by mass spectrometry without significantly altering the molecule's chemical properties.[2] This makes deuterated putrescine the gold standard for use as an internal standard in quantitative bioanalytical assays, enabling precise and accurate measurements in complex biological matrices by correcting for sample loss and ionization variability.[2][3]

The synthesis of putrescine-d8 dihydrochloride is a multi-step process that demands precision and an understanding of isotopic exchange and reduction chemistry. The strategy outlined herein is based on a robust and industrially relevant pathway: the reduction of a deuterated dinitrile precursor.[4]

Strategic Overview of the Synthesis

The synthesis is logically structured in three primary stages:

-

Isotopic Labeling: Preparation of the key intermediate, succinonitrile-d4, through a base-catalyzed hydrogen-deuterium (H/D) exchange.

-

Reduction: Conversion of the deuterated dinitrile (succinonitrile-d4) to the corresponding deuterated diamine (putrescine-d8).

-

Salt Formation & Purification: Conversion of the putrescine-d8 free base to its stable, crystalline dihydrochloride salt.

This approach is selected for its efficiency and the high levels of isotopic incorporation achievable. The starting materials are commercially accessible, and the reactions are based on well-documented organic transformations.

Caption: Overall workflow for the synthesis of deuterated putrescine dihydrochloride.

Experimental Protocols

Stage 1: Synthesis of Succinonitrile-d4

The foundational step is the deuteration of succinonitrile. The methylene protons adjacent to the electron-withdrawing nitrile groups are sufficiently acidic to undergo base-catalyzed exchange with deuterium oxide (D₂O).[5]

Protocol 3.1: H/D Exchange of Succinonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinonitrile (1.0 eq) in deuterium oxide (D₂O, 99.9% isotopic purity).

-

Catalyst Addition: Add a catalytic amount of calcium oxide (CaO, ~0.3% w/w) to the solution.[5] CaO serves as a mild and effective base for this transformation.

-

Reaction: Stir the mixture at room temperature (25 °C) for 24 hours to facilitate the H/D exchange.[5]

-

Isotopic Enrichment Cycle: To achieve a high degree of deuteration (>98%), the process must be repeated. Remove the D₂O via vacuum distillation. Add a fresh charge of D₂O and CaO to the flask containing the partially deuterated succinonitrile.

-

Iteration: Repeat the reaction (Step 3) and distillation (Step 4) cycle a total of five times to maximize isotopic incorporation.[5]

-

Isolation: After the final cycle, isolate the resulting waxy solid, succinonitrile-d4. The product can be used in the next step after thorough drying under vacuum.

Justification of Experimental Choices:

-

Deuterium Source: D₂O is the most economical and readily available source of deuterium.[5]

-

Catalyst: CaO is chosen for its low cost and ease of handling compared to stronger, more hazardous bases. It provides sufficient basicity to deprotonate the α-carbon without promoting unwanted side reactions.[5]

-

Cyclical Exchange: A single exchange will not yield sufficient isotopic purity due to equilibrium effects. Multiple cycles with fresh D₂O are essential to drive the equilibrium towards the fully deuterated product.[5]

Stage 2: Reduction of Succinonitrile-d4 to Putrescine-d8

This critical step transforms the dinitrile into the diamine. The reduction of nitriles to primary amines is a classic transformation, for which Lithium Aluminum Hydride (LiAlH₄) is a highly effective, albeit potent, reducing agent.

Caption: Generalized mechanism for the reduction of a nitrile with LiAlH₄.

Protocol 3.2: LiAlH₄ Reduction of Succinonitrile-d4

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: Equip a 3-necked, oven-dried round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Suspension: Under a positive pressure of nitrogen, charge the flask with a suspension of Lithium Aluminum Hydride (2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the succinonitrile-d4 (1.0 eq) from Stage 1 in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-20 hours to ensure complete reduction.[6]

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).[6] This procedure is critical for safely destroying excess hydride and precipitating aluminum salts.

-

Filtration & Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude putrescine-d8 as an oily liquid.

Stage 3: Formation and Purification of Putrescine-d8 Dihydrochloride

The free base of putrescine is hygroscopic and can absorb atmospheric CO₂. Conversion to the dihydrochloride salt provides a stable, crystalline, and easy-to-handle solid.

Protocol 3.3: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude putrescine-d8 from Stage 2 in a minimal amount of anhydrous ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until the solution is acidic (test with pH paper). A white precipitate will form immediately.

-

Crystallization: Allow the mixture to stand in the cold to ensure complete precipitation.

-

Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product, putrescine-d8 dihydrochloride, under vacuum to remove residual solvent.

Data Summary and Characterization

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₄H₄D₈N₂·2HCl | - |

| Molecular Weight | 169.17 g/mol | Mass Spectrometry (MS) |

| CAS Number | 709608-92-4 (free base) | - |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Chemical Purity | >98% | NMR, HPLC |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS), ¹H-NMR |

Characterization Notes:

-

¹H-NMR: The proton NMR spectrum should show a significant reduction or absence of signals in the aliphatic region corresponding to the putrescine backbone, confirming high deuteration.

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the deuterated product. The mass spectrum should show a clear peak for the [M+H]⁺ ion at m/z 97.2, corresponding to the deuterated free base.

Conclusion

This guide details a robust and logical pathway for the synthesis of high-purity deuterated putrescine dihydrochloride. By starting with a base-catalyzed H/D exchange on succinonitrile followed by a standard LiAlH₄ reduction, researchers can reliably produce this critical internal standard. The provided protocols emphasize safety and reproducibility, and the rationale behind key experimental choices is explained to empower the user with a thorough understanding of the underlying chemistry. The successful synthesis and characterization of this molecule will enable more accurate and precise quantitative studies in a wide range of scientific disciplines.

References

-

Wikipedia. (n.d.). Putrescine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine. Retrieved from [Link]

- Google Patents. (n.d.). US8999680B2 - Preparation of 1,4-diaminobutane.

-

ResearchGate. (2022, July 12). Photocatalytic dehydrogenative C-C coupling of acetonitrile to succinonitrile. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

ResearchGate. (2021, October 8). (PDF) Selective α‐Deuteration of Cinnamonitriles using D2O as Deuterium Source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deuterium- and Electron-Shuttling Catalysis for Deoxygenative Deuteration of Alcohols. Retrieved from [Link]

-

chemeurope.com. (n.d.). Putrescine. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Synthesis of Biobased Succinonitrile from Glutamic Acid and Glutamine. Retrieved from [Link]

-

NRC Publications Archive. (2025, December 2). Investigation of Li salt doped succinonitrile as potential solid electrolytes for lithium batteries. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Solid Electrolyte Based on Succinonitrile and LiBOB. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. Retrieved from [Link]

Sources

1,4-Butane-2,2,3,3-D4-diamine 2hcl molecular weight

Executive Summary

In the high-stakes arena of polyamine quantitation—critical for oncology biomarkers and neurodegenerative research—isotopic purity and positional stability are paramount. This guide provides a definitive technical analysis of 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride . Unlike generic deuterated standards, the 2,2,3,3-d4 isotopologue offers a distinct advantage: it places the deuterium labels at the

Molecular Specifications & The Physics of Mass

For mass spectrometry (MS) applications, precise molecular weight calculations are non-negotiable.[1] The shift from endogenous Putrescine to its D4 analog must be calculated using specific isotopic masses, not average atomic weights.[1]

1.1. Physicochemical Properties [2][3]

| Property | Specification |

| Systematic Name | 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride |

| Common Name | Putrescine-2,2,3,3-d4 2HCl |

| CAS Number | 88972-24-1 |

| Molecular Formula | |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); slightly soluble in MeOH |

| Hygroscopicity | Moderate (Store Desiccated at -20°C) |

1.2. Precise Molecular Weight Calculation

The nominal mass shift is +4 Da, but high-resolution MS (HRMS) requires exact mass.[1]

-

Standard Putrescine 2HCl (

): ~161.07 g/mol [1][2][4] -

Deuterium Modification: Replacement of 4 Hydrogens (

) with 4 Deuteriums (

Calculation Logic:

Critical Note: When programming Multiple Reaction Monitoring (MRM) transitions, the precursor ion is the free base

. [1] * Endogenous Precursor: 89.1 m/z

D4 Internal Standard Precursor: 93.1 m/z[1]

Structural Integrity & Synthesis

The synthesis of the 2,2,3,3-d4 isomer is more complex than the 1,1,4,4-d4 isomer (often made by reducing succinonitrile-d4).[1] The 2,2,3,3-d4 variant is typically synthesized via the reduction of succinic-d4 acid derivatives or specific H/D exchange protocols on the succinate backbone prior to amination.[1]

2.1. Synthesis Pathway (Marchand Method)

The authoritative synthesis involves the conversion of diethyl succinate-d4 into the diamine. This ensures the deuterium is locked in the central carbon chain, preventing "scrambling" during acidic hydrolysis or metabolic incubation.[1]

[1]

The "Silent" Standard: Why 2,2,3,3-D4?

In drug development, particularly when studying polyamine metabolism inhibitors (e.g., DFMO), the choice of internal standard (IS) affects data quality.[1]

3.1. Avoiding Primary Kinetic Isotope Effects (KIE)

Polyamines are degraded by Diamine Oxidase (DAO) and Polyamine Oxidase (PAO) .[1] These enzymes attack the carbon alpha to the amine (positions 1 and 4).[1]

-

1,1,4,4-d4 Isomer: Deuterium is at the reaction site.[1][5] Breaking a C-D bond is harder than a C-H bond (Primary KIE). The IS will degrade slower than the analyte if any enzymatic activity persists during sample prep.

-

2,2,3,3-d4 Isomer: Deuterium is at the beta position.[1] The reaction site (C1/C4) retains C-H bonds. The IS behaves kinetically identical to the analyte.

Recommendation: Use 2,2,3,3-d4 for quantification.[1] Use 1,1,4,4-d4 only if you are specifically studying the mechanism of oxidase enzymes.[1]

[1]

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for plasma or tissue homogenate, utilizing 1,4-Butane-2,2,3,3-d4-diamine 2HCl as the Internal Standard (IS).[1]

Reagents:

-

IS Stock: 1 mg/mL in 0.1M HCl (Stability: 6 months at -20°C).

-

Derivatization Agent: Dansyl Chloride (essential for polyamine retention on C18).

Workflow:

-

Sample Prep: Aliquot 50 µL plasma.

-

IS Addition: Add 10 µL of IS Working Solution (1 µg/mL). Crucial: Allow 10 min equilibration.

-

Protein Precipitation: Add 200 µL Acetonitrile (cold). Vortex 1 min. Centrifuge 10,000 x g.

-

Derivatization:

-

Transfer supernatant.

-

Add 50 µL Sodium Carbonate (0.1 M, pH 11).

-

Add 50 µL Dansyl Chloride (5 mg/mL in acetone).

-

Incubate 60°C for 15 mins.

-

-

Analysis: Inject onto C18 column.

MRM Transitions (Dansylated):

-

Analyte (Dansyl-Putrescine): 555.2

170.1 (Quant)[1] -

IS (Dansyl-Putrescine-d4): 559.2

170.1 (Quant)[1] -

Note: The +4 mass shift is preserved in the precursor. The fragment (170.1) is the dansyl moiety, common to both.[1]

References

-

Chemical Specification & CAS Verific

-

Synthesis & Isotopic Labeling

-

Commercial Standards & Physical D

Sources

- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 2. プトレシン 二塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 333-93-7|1,4-Diaminobutane dihydrochloride|BLD Pharm [bldpharm.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1,4-Butane-2,2,3,3-d4-diamine 2HCl | CymitQuimica [cymitquimica.com]

- 7. 1,4-BUTANE-2,2,3,3-D4-DIAMINE 2HCL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Isotopic purity of Putrescine-d4 dihydrochloride

An In-Depth Technical Guide to the Isotopic Purity of Putrescine-d4 Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity for Putrescine-d4 dihydrochloride, a stable isotope-labeled (SIL) internal standard. Moving beyond simple purity assessments, this document delves into the nuanced distinction between isotopic enrichment and species abundance, outlining the statistical realities of deuteration. We present a self-validating, hybrid analytical approach employing both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) as the gold standard for characterization. Detailed, field-proven protocols are provided for each technique, explaining the causal-driven choices behind experimental parameters. The guide emphasizes that rigorous characterization of the isotopologue profile is not merely a quality control measure but a fundamental prerequisite for ensuring the accuracy, reproducibility, and regulatory compliance of quantitative bioanalytical assays.

The Imperative of Isotopic Purity in Quantitative Analysis

Putrescine, a biogenic diamine, is a crucial molecule in numerous cellular processes, including cell growth and differentiation.[1][2][3][4] In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, an isotopically labeled analog is indispensable for accurate measurement. Putrescine-d4 dihydrochloride serves as an ideal stable isotope-labeled (SIL) internal standard for mass spectrometry-based assays.[5][6] Its chemical behavior is nearly identical to the endogenous analyte, allowing it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[7][8]

However, the utility of a SIL internal standard is fundamentally dependent on its isotopic purity. The presence of unlabeled analyte or other isotopologues within the internal standard can artificially inflate the measured concentration of the target analyte, compromising the integrity of the entire study.[7][9] Therefore, a robust and comprehensive assessment of isotopic purity is a non-negotiable step in method development and validation.

Deconstructing Isotopic Purity: Enrichment vs. Species Abundance

A common point of confusion in the characterization of deuterated compounds is the distinction between two key terms: isotopic enrichment and species abundance.[10]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For Putrescine-d4, which is labeled at the 2,2,3,3-positions, an isotopic enrichment of 99.5% means that for any single labeled carbon, there is a 99.5% probability of it being bonded to a deuterium atom and a 0.5% chance of it being bonded to a protium (¹H) atom.[10]

-

Species Abundance: This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[10] Due to the statistical nature of the labeling process, a 99.5% isotopic enrichment across four positions will not result in 99.5% of the molecules being the fully deuterated d4 species.[10]

The final product is inevitably a mixture of isotopologues (d4, d3, d2, etc.), the distribution of which follows a predictable binomial expansion.[10] Rigorous analysis requires quantifying this entire isotopologue profile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Putrescine dihydrochloride CAS No.333-93-7 Sigma [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. Putrescine - Wikipedia [en.wikipedia.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

The Definitive Guide to 1,4-Butane-2,2,3,3-D4-diamine 2HCl in Quantitative Mass Spectrometry

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving the highest degree of accuracy and precision is paramount. For analytes like the biogenic amine putrescine, which plays a critical role in cellular proliferation and disease, reliable quantification is essential. This technical guide provides an in-depth exploration of 1,4-Butane-2,2,3,3-D4-diamine 2HCl (Putrescine-d4), a deuterated internal standard, and its pivotal role in mass spectrometry-based quantification. We will delve into the core principles, field-proven methodologies, and the causality behind experimental choices, empowering researchers to develop and validate robust analytical methods.

The Imperative for a Stable Isotope Labeled Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte and exhibit identical ionization and extraction behavior, yet be distinguishable by the mass spectrometer.[1] This is where stable isotope labeled (SIL) internal standards, such as Putrescine-d4, become the gold standard.[2] By introducing a known quantity of the SIL-IS at the beginning of the sample preparation process, it compensates for variability at multiple stages, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[2] The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

1,4-Butane-2,2,3,3-D4-diamine 2HCl is the deuterated form of 1,4-butanediamine dihydrochloride, commonly known as putrescine dihydrochloride. The four deuterium atoms on the central carbons provide a +4 Da mass shift, allowing for clear differentiation from the endogenous, non-labeled putrescine without significantly altering its physicochemical properties.

The Analytical Workflow: From Sample to Signal

The quantification of putrescine in biological matrices is a multi-step process. The following diagram illustrates a typical workflow employing 1,4-Butane-2,2,3,3-D4-diamine 2HCl as an internal standard.

Sources

Precision Redefined: A Technical Guide to Isotope Dilution Mass Spectrometry (IDMS)

Topic: Understanding Isotope Dilution Mass Spectrometry (IDMS) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotope Dilution Mass Spectrometry (IDMS) stands as the pinnacle of metrological traceability in quantitative chemical analysis.[1] Unlike external calibration methods susceptible to matrix interferences and recovery losses, IDMS relies on a primary ratio measurement that renders the final result independent of analyte recovery—provided isotopic equilibrium is achieved. This guide dissects the mechanistic principles, "exact matching" strategies, and rigorous protocols required to implement IDMS in high-stakes drug development and biomarker validation.

The Metrological Foundation: Why IDMS?

In the hierarchy of analytical methods, IDMS is classified as a Primary Ratio Method . Its authority stems from the fundamental chemical principle that isotopes of the same element possess identical chemical behaviors (with negligible fractionation effects for heavy atoms) but distinct mass signatures.

The Core Advantage: Self-Validation

The defining characteristic of IDMS is its self-validating nature . Once the isotopically labeled analogue (the "spike") is added to the sample and achieves isotopic equilibrium , the spike and the native analyte effectively become one.

-

Loss Compensation: Any subsequent loss of sample during extraction, derivatization, or chromatography affects the spike and analyte equally.[2] The ratio remains constant.

-

Matrix Independence: Ion suppression in the mass spectrometer source affects both isotopes identically, nullifying matrix effects that plague external calibration curves.

Fundamental Principles & Mathematics

The Single IDMS Equation

At its simplest, Single IDMS (ID1MS) involves spiking a sample with a known amount of enriched isotope. The concentration of the analyte (

The General Equation:

| Variable | Definition |

| Concentration of analyte in Sample ( | |

| Mass of Sample and Spike added | |

| Molar mass of analyte and spike | |

| Abundance of the reference isotope in Sample and Spike | |

| Abundance of the spike isotope in Sample and Spike | |

| Measured isotope ratio (Reference/Spike) |

Double IDMS & Exact Matching

Single IDMS suffers from mass bias—the instrument's tendency to transmit ions of different masses with varying efficiencies. Double IDMS (ID2MS) eliminates this error using the "Exact Matching" strategy.

The Strategy:

-

Blend A (Sample Blend): Sample + Spike.

-

Blend B (Calibration Blend): Primary Standard + Spike.

-

Targeting: The mass of the standard in Blend B is adjusted so that the isotope ratio (

) matches the ratio of Blend A (

When

Strategic Workflow

The success of an IDMS experiment is determined before the sample ever enters the mass spectrometer. The workflow must ensure complete isotopic equilibration.

Figure 1: The IDMS Critical Path. Note that quantitative recovery is not required within the "Self-Validating Zone" (dashed box), provided equilibrium is maintained.

Methodological Deep Dive: Exact Matching Protocol

This protocol outlines a Double IDMS procedure for quantifying a small molecule drug metabolite in plasma.

Phase 1: Gravimetric Preparation (The "Weighing" Phase)

Expert Insight: Volumetric pipetting introduces temperature-dependent errors. IDMS requires gravimetric preparation (weighing) for all critical steps to minimize uncertainty.

-

Spike Solution Prep: Dissolve the stable isotope-labeled standard (e.g.,

-Drug) in solvent. Weigh the final solution to 0.01 mg precision. -

Primary Standard Prep: Prepare a solution of the non-labeled certified reference material (CRM).

-

Approximate Quantitation: Run a quick "sighting shot" (LC-MS/MS) to estimate the native analyte concentration in the sample. Why? To calculate the exact amount of spike needed for a 1:1 ratio.

Phase 2: The Exact Matching Setup

Prepare two blends gravimetrically:

| Blend Type | Components | Target Ratio |

| Blend A (Sample) | ~1:1 | |

| Blend B (Calibrator) | Match Blend A |

Step-by-Step:

-

Weigh ~0.5 g of plasma into a vial (

). -

Add Spike Solution (

) to achieve a 1:1 molar ratio based on the "sighting shot." -

CRITICAL: Vortex and incubate for Isotopic Equilibration .

-

Prepare Blend B by weighing the Primary Standard solution (

) and Spike solution (

Phase 3: Extraction & Measurement

-

Perform extraction (Protein Precipitation, SPE, or LLE). Note: If you lose 40% of the sample here, the ratio remains unchanged.

-

Inject Blend A and Blend B into the LC-MS/MS in an alternating sequence (A-B-A-B).

-

Measure the peak area ratios of Native/Label.

Data Analysis & Uncertainty

In Exact Matching, the concentration of the unknown (

- : Measured Ratio (Native/Label) in Sample Blend.

- : Measured Ratio (Native/Label) in Calibration Blend.

-

Note: If

exactly, the mass discrimination of the detector is perfectly corrected.

Logic of Error Correction

The following diagram illustrates how Double IDMS cancels out instrumental drift and matrix effects.

Figure 2: Error Cancellation Mechanism. Because the Sample and Standard blends are matched in ratio and matrix response, systematic errors (red nodes) affect both equally and cancel out in the final calculation.

Applications in Drug Development[7]

Pharmacokinetics (PK)

In regulated GLP studies, IDMS is the benchmark for validating high-throughput LC-MS assays. It is used to assign values to Calibrators and QC materials .

-

Application: Creating a "Gold Standard" reference set to calibrate clinical analyzers.

Biomarker Validation

For endogenous biomarkers, a "blank matrix" does not exist. IDMS allows for Standard Addition or Surrogate Matrix approaches with high confidence.

-

Protocol: Spike

-labeled biomarker into patient samples. The endogenous concentration is determined by the intercept of the isotope ratio plot.

Absolute Protein Quantitation

Using Isotope Dilution-Mass Spectrometry (ID-MS) for proteins involves spiking with stable isotope-labeled peptides (AQUA peptides) prior to enzymatic digestion.

References

-

NIST . Isotope Dilution Mass Spectrometry. National Institute of Standards and Technology.[9][10][11] Available at: [Link]

-

Sargent, M., et al. Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Royal Society of Chemistry (RSC). Available at: [Link]

-

Vogl, J., & Pritzkow, W. Isotope Dilution Mass Spectrometry — A Primary Method of Measurement and Its Role for Reference Materials. MAPAN - Journal of Metrology Society of India. Available at: [Link]

-

Hoofnagle, A. N., & Wener, M. H. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. Journal of Immunological Methods. Available at: [Link]

-

Bipartite Guide . Guide to the Expression of Uncertainty in Measurement (GUM). BIPM. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 3. books.rsc.org [books.rsc.org]

- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. Getting Started in iDMS [help.imis.com]

- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. nida.nih.gov [nida.nih.gov]

Technical Monograph: Chemical Stability & Integrity of 1,4-Butane-2,2,3,3-D4-diamine 2HCl

Executive Summary

This guide provides a comprehensive analysis of the chemical stability, isotopic integrity, and handling protocols for 1,4-Butane-2,2,3,3-D4-diamine 2HCl . As a deuterated analog of the biogenic polyamine putrescine, this compound serves as a critical internal standard in mass spectrometry and a mechanistic probe in kinetic isotope effect (KIE) studies.

The core stability profile of this molecule is defined by two competing factors: the high robustness of the C-D bonds at the 2,3-positions (beta-carbons) and the high hygroscopicity of the dihydrochloride salt matrix. While the isotopic label is chemically inert under standard biological and analytical conditions, the physical form is susceptible to moisture-induced degradation. This guide outlines the causality of these behaviors and establishes self-validating protocols to ensure experimental rigor.

Molecular Architecture & Isotopic Physics

To understand the stability of this compound, one must first analyze the specific positioning of the deuterium labels. Unlike alpha-deuterated amines, which are proximal to the nitrogen lone pair, the 2,2,3,3-D4 configuration places the heavy isotopes on the internal ethylene bridge.

Structural Specification

-

Chemical Formula:

[1] -

Label Positioning: Beta (

) carbons relative to the amine groups. -

Isotopic Enrichment: Typically

atom D.

The Kinetic Isotope Effect (KIE) & Bond Strength

The stability of the label relies on the primary Kinetic Isotope Effect. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

| Bond Type | Bond Dissociation Energy (Approx.) | Vibrational Frequency | Stability Implication |

| C-H | ~98 kcal/mol | ~2900 cm⁻¹ | Standard reactivity. |

| C-D | ~100-101 kcal/mol | ~2100 cm⁻¹ | Enhanced resistance to radical abstraction and metabolic cleavage. |

Critical Insight: Because the deuteriums are located at the 2,3-positions (aliphatic chain center), they are electronically shielded from the inductive effects of the amine groups. This renders them significantly more resistant to exchange reactions compared to alpha-deuterated positions, which can be susceptible to radical attack or enzymatic oxidation pathways involving imine intermediates.

Physicochemical Stability Profile

While the isotopic stability is high, the chemical stability of the salt form presents specific challenges.

Hygroscopicity (The Primary Threat)

The dihydrochloride salt (2HCl) is the preferred form because the free base putrescine is a volatile, foul-smelling liquid prone to rapid oxidation. However, the ionic lattice of the 2HCl salt is highly hygroscopic .

-

Mechanism: The chloride ions readily form hydrogen bonds with atmospheric water vapor.

-

Consequence: Absorption of water leads to deliquescence (dissolving in its own absorbed water). This alters the effective molecular weight, causing significant errors in quantitative preparation (e.g., preparing stock solutions for MS quantification).

Thermal Stability

-

Analysis: The high melting point indicates a stable crystal lattice. However, thermal degradation (decarboxylation or cyclization to pyrrolidine derivatives) can occur if heated near this limit, especially in the presence of moisture.

Chemical Compatibility Table

| Condition | Stability Rating | Notes |

| Acidic pH (< 7) | High | The protonated ammonium form ( |

| Basic pH (> 10) | Low | Deprotonation yields the free amine, which is susceptible to oxidative deamination and air oxidation. |

| Oxidizing Agents | Critical Risk | Incompatible.[3][4][5] Reacts to form N-oxides or cleaves the carbon chain. |

| Protic Solvents ( | Moderate | Stable in solution, but proton exchange occurs on the Nitrogen (N-H |

The Threat of Isotopic Scrambling

Researchers often fear "scrambling" (loss of D label). For 1,4-Butane-2,2,3,3-D4-diamine, this risk is minimal unless specific catalytic conditions are met.

Exchange Mechanisms

-

Acid/Base Exchange: C-D bonds in simple aliphatic chains do not exchange with solvent protons under standard acidic or basic conditions. The pKa of the C-H/C-D bond is > 50.

-

Radical Scrambling: Exposure to UV light or radical initiators can abstract a deuterium atom.

-

Metal Catalysis: Transition metals (Pd, Pt) under hydrogenation conditions (

gas) can facilitate H/D exchange (scrambling) across the entire carbon skeleton.

Diagram 1: Stability & Degradation Logic

Caption: Logical flow of degradation pathways. Green paths indicate stability; red/yellow paths indicate risks.

Analytical Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the material before critical assays. Do not assume the label is intact simply because the bottle says so.

Protocol A: NMR Isotopic Verification

This protocol uses the solvent exchange phenomenon to validate the non-exchangeable nature of the C-D bonds.

-

Solvent: Dissolve ~5 mg of sample in

. -

Mechanism: The amine protons (

) will instantly exchange with the solvent ( -

Observation:

-

Alpha-Protons (C1, C4): You should see a singlet (or broadened singlet) at ~3.0 ppm. The splitting usually caused by beta-protons will be absent because the beta-positions are deuterated (

does not couple strongly to -

Beta-Protons (C2, C3): The region at ~1.7 ppm (where standard putrescine beta-protons appear) must be silent .

-

-

Validation Criteria: Integration of the alpha-peak should correspond to 4 protons. Integration of the beta-region should be < 1% (representing < 99% D).

Protocol B: Mass Spectrometry (M+4 Check)

-

Method: Direct infusion ESI-MS (positive mode).

-

Target:

-

Putrescine (unlabeled) M+H: m/z 89.1

-

Putrescine-d4 Target M+H: m/z 93.1

-

-

Acceptance: The intensity of m/z 89.1 (d0) and 90-92 (d1-d3) should be negligible (< 1-2%) relative to the m/z 93.1 peak.

Diagram 2: Validation Workflow

Caption: Step-by-step decision tree for NMR-based isotopic validation.

Storage & Handling Framework[2][4][6]

To maintain the "Self-Validating" status of your material, adhere to this strict SOP.

Storage Conditions

-

Temperature: Store at -20°C . While stable at room temperature for short periods, cold storage slows oxidative processes and moisture diffusion.

-

Atmosphere: Store under Argon or Nitrogen . The free amine (if any traces exist) reacts with atmospheric

to form carbamates. -

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers (which can interfere with MS signals).

Handling SOP

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the vial (deliquescence risk).

-

Weighing: Work quickly. Do not leave the vial open. If precise quantification is required for a stock solution, weigh by difference (weigh vial, remove solid, weigh vial again) rather than taring a spatula, to account for rapid moisture uptake.

-

Solubilization: Prepare stock solutions in 0.1M HCl rather than pure water to maintain the protonated (stable) state.

References

-

Cambridge Isotope Laboratories. (2023). 1,4-Butanediamine-2,2,3,3-d4 2HCl Product Safety & Handling. Retrieved from

-

Sigma-Aldrich. (2023). Putrescine-d4 dihydrochloride Safety Data Sheet (SDS). Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 110-60-1 (Putrescine) and Isotopic Variants. Retrieved from

-

Werner, R. A., & Brand, W. A. (2001). Referencing strategies and techniques in stable isotope ratio analysis. Rapid Communications in Mass Spectrometry. Link

-

Toronto Research Chemicals. (2023).[6] 1,4-Butane-2,2,3,3-d4-diamine 2HCl Technical Data. Retrieved from

Sources

- 1. 1,4-Diaminobutane-2,2,3,3-d4 D 98atom 88972-24-1 [sigmaaldrich.com]

- 2. butane-1,4-diaminium dichloride | CAS#:333-93-7 | Chemsrc [chemsrc.com]

- 3. phytotechlab.com [phytotechlab.com]

- 4. Cas 110-60-1,1,4-DIAMINOBUTANE | lookchem [lookchem.com]

- 5. zellx.de [zellx.de]

- 6. 1,4-Butane-2,2,3,3-d4-diamine 2HCl, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

Solubility of Putrescine-d4 dihydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of Putrescine-d4 Dihydrochloride

Authored by: A Senior Application Scientist

Introduction: The Significance of Putrescine-d4 Dihydrochloride in Modern Research

Putrescine-d4 dihydrochloride is the deuterated analogue of putrescine dihydrochloride, a biogenic amine that plays a crucial role in cell division, differentiation, and proliferation.[1][2] The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantitative analysis. Understanding the solubility of this compound is a critical first step in the design and execution of a wide range of experiments, from cell culture studies to in-depth biochemical and pharmacological investigations.[1]

This guide provides a comprehensive overview of the solubility of Putrescine-d4 dihydrochloride, drawing upon available data for its non-deuterated counterpart and fundamental chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively prepare solutions and design robust experimental protocols.

Theoretical Framework: Understanding the Solubility of a Deuterated Amine Salt

The solubility of a compound is governed by a complex interplay of factors including its molecular structure, the properties of the solvent, temperature, and pH.[3] For Putrescine-d4 dihydrochloride, two key features dictate its solubility profile: its nature as a dihydrochloride salt of a primary amine and the presence of deuterium atoms.

The Impact of the Dihydrochloride Salt Form

Putrescine is a diamine, and in its dihydrochloride form, both amine groups are protonated, forming ammonium ions. This conversion of a neutral amine to its salt form significantly enhances its water solubility.[4][5][6] The ionic nature of the dihydrochloride salt allows for strong electrostatic interactions with polar solvents like water, facilitating its dissolution.[5] Generally, the hydrochloride salts of amines exhibit greater stability and a longer shelf-life compared to their free base forms.[4]

The Role of Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. While this results in a slight increase in molecular weight, the fundamental chemical properties, including polarity and the ability to form hydrogen bonds, remain largely unchanged.[7] Consequently, the solubility of a deuterated compound is expected to be very similar to its non-deuterated analogue, especially in polar solvents where the interactions are primarily driven by electrostatic forces and hydrogen bonding.[8][9] Any differences in solubility are likely to be minor and often negligible for most practical applications.

Solubility Profile of Putrescine-d4 Dihydrochloride

| Solvent | Reported Solubility of Putrescine Dihydrochloride | Expected Solubility of Putrescine-d4 Dihydrochloride |

| Water | Freely soluble[10]; 10 mg/mL[11]; 100 mg/mL[12]; 10g in 100ml[13] | Highly soluble, expected to be similar to the non-deuterated form |

| Methanol | No specific data found for the dihydrochloride salt. The free base is slightly soluble (0.1-1 mg/ml)[14] | Expected to be soluble, but likely less so than in water |

| Ethanol | No specific data found. Studies on other long-chain amine hydrochlorides show some solubility in 95% ethanol.[15] | Expected to have some solubility |

| DMSO | No specific data found | Expected to be soluble, as DMSO is a polar aprotic solvent capable of dissolving many salts |

It is important to note that for applications requiring high concentrations or for use in non-aqueous solvent systems, it is advisable to experimentally determine the solubility of Putrescine-d4 dihydrochloride.

Experimental Protocol for Determining the Solubility of Putrescine-d4 Dihydrochloride

The following protocol provides a reliable method for determining the solubility of Putrescine-d4 dihydrochloride in a solvent of choice. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Putrescine-d4 dihydrochloride

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantification)

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh an excess amount of Putrescine-d4 dihydrochloride into a series of vials. The exact amount will depend on the expected solubility.

-

Add a precise volume of the chosen solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows the maximum amount of solute to dissolve.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Dilution and Quantification:

-

Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of Putrescine-d4 dihydrochloride in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of Putrescine-d4 dihydrochloride in the tested solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Conclusion

Putrescine-d4 dihydrochloride is a highly water-soluble compound, a property conferred by its dihydrochloride salt form. While specific solubility data in various organic solvents is not extensively documented, its solubility is expected to closely mirror that of its non-deuterated counterpart, Putrescine dihydrochloride. For research applications demanding precise solubility values, the experimental protocol outlined in this guide provides a robust and reliable methodology. A thorough understanding of the solubility of Putrescine-d4 dihydrochloride is fundamental for its effective use in advancing scientific research.

References

-

Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]

-

Wikipedia. Hydrochloride. [Link]

-

HiMedia Laboratories. Putrescine dihydrochloride. [Link]

-

Ralston, A. W., Selby, W. M., Pool, W. O., & Potts, R. H. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides an. Journal of the American Chemical Society, 63(7), 1916-1918. [Link]

-

LibreTexts Chemistry. 7.3 Solubility of Amines. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid? [Link]

-

ScienceMadness. Solubility of organic amine salts. [Link]

-

OSTI.GOV. Effects of hydrogen and deuterium concentration on measurements of the solubility and diffusivity of hydrogen isotopes in yttrium. [Link]

-

SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 4. Hydrochloride - Wikipedia [en.wikipedia.org]

- 5. oit.edu [oit.edu]

- 6. quora.com [quora.com]

- 7. synmr.in [synmr.in]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. rpicorp.com [rpicorp.com]

- 11. thomassci.com [thomassci.com]

- 12. 腐胺 二盐酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 13. himedialabs.com [himedialabs.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Putrescine in Cellular Function: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted roles of putrescine in cellular processes. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, physiological functions, and pathological implications of this essential polyamine. Furthermore, it offers detailed experimental protocols to empower researchers in their investigation of putrescine's intricate involvement in cellular life.

Introduction: The Significance of a Simple Diamine